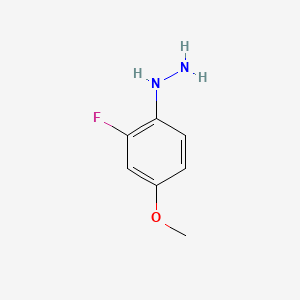

(2-Fluoro-4-methoxyphenyl)hydrazine

Description

(2-Fluoro-4-methoxyphenyl)hydrazine is a substituted phenylhydrazine derivative with the molecular formula C₇H₁₀ClFN₂O (hydrochloride salt form, CAS: 940298-93-1) . It is widely used in organic synthesis, particularly in the preparation of heterocyclic compounds such as pyrazoles and triazoles. The fluorine atom at the 2-position and methoxy group at the 4-position confer distinct electronic and steric properties, enhancing its reactivity in condensation and cyclization reactions .

Properties

Molecular Formula |

C7H9FN2O |

|---|---|

Molecular Weight |

156.16 g/mol |

IUPAC Name |

(2-fluoro-4-methoxyphenyl)hydrazine |

InChI |

InChI=1S/C7H9FN2O/c1-11-5-2-3-7(10-9)6(8)4-5/h2-4,10H,9H2,1H3 |

InChI Key |

WGJOQGXZLIVFNT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)NN)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares (2-Fluoro-4-methoxyphenyl)hydrazine with structurally related hydrazine derivatives:

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups: The 2-fluoro substituent (electron-withdrawing) increases electrophilicity at the hydrazine group, facilitating nucleophilic attacks in reactions such as pyrazole formation . The 4-methoxy group (electron-donating) enhances solubility in polar solvents like methanol, as evidenced in the synthesis of methyl pyrazole carboxylates .

Steric Effects :

- Methyl substituents (e.g., in (2-Fluoro-4-methylphenyl)hydrazine) introduce steric hindrance, reducing reaction rates compared to methoxy analogs .

Optical Properties :

- 4-Methoxyphenylhydrazine derivatives exhibit strong fluorescence due to extended conjugation, a property absent in fluorine-substituted analogs .

Reaction with Carbonyl Compounds

- This compound reacts with α,β-unsaturated ketones (e.g., methyl 4-(2-fluoro-4-methoxyphenyl)-2-hydroxy-4-oxobut-2-enoate) to form pyrazole derivatives in high yields (92%) under acidic conditions .

- In contrast, 4-methoxyphenylhydrazine requires milder conditions for condensation with aldehydes, producing fluorescent hydrazones with applications in sensors .

Cyclization to Triazoles

- Hydrazine derivatives with electron-withdrawing groups (e.g., fluorine) show faster cyclization rates. For example, this compound forms triazole-thiones upon reaction with isothiocyanates, confirmed by IR spectra (νC=S at 1247–1255 cm⁻¹) .

- Methyl-substituted analogs (e.g., (2-Fluoro-4-methylphenyl)hydrazine) exhibit slower cyclization due to steric effects, requiring higher temperatures for completion .

Stability and Tautomerism

- In contrast, 1,2,4-triazole-thiones derived from this compound show tautomerism between thione and thiol forms, stabilized by resonance with the fluorine atom .

Pharmacological Relevance

- Fluorine-substituted hydrazines are critical in drug discovery. For example, (4-Fluorophenyl)hydrazine derivatives are intermediates in anticancer agents (e.g., pyrazole-4-carboxamides) .

- Methoxy-substituted analogs (e.g., 4-methoxyphenylhydrazine) are less common in pharmaceuticals due to lower metabolic stability compared to fluorine-containing derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.